![molecular formula C12H16ClNO B1493612 1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2152563-25-0](/img/structure/B1493612.png)
1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, commonly referred to as 5-chloro-2-methylphenylamino-methylcyclobutan-1-ol or 5-CMCB, is a synthetic compound with a wide range of applications in the scientific research field. It is a cyclic ether that is structurally similar to other ethers such as benzyl ethers and cyclopropyl ethers. 5-CMCB has been used in a variety of research applications, including synthesis of other compounds, drug development, and biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies and Characterization : A study outlined the synthesis and characterization of novel research chemicals, demonstrating the importance of accurate identification and differentiation of isomers in research compounds. This process is crucial for understanding the properties and potential applications of new synthetic chemicals, including those structurally similar to "1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol" (McLaughlin et al., 2016).
Enantioselective Synthesis : The practical enantioselective synthesis of complex molecules, exemplified by the creation of central intermediates in drug synthesis, showcases the importance of stereochemistry in the development of pharmaceuticals. Such methodologies could be applied to the synthesis of enantiomerically pure versions of complex cyclobutanol derivatives (Ikunaka et al., 2002).
Potential Applications in Medicinal Chemistry
- Drug Development : Research on the synthesis of specific intermediates used in the production of HIV protease inhibitors underlines the potential of cyclobutanol derivatives in the development of antiviral drugs. By extension, compounds like "1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol" could be investigated for their utility in crafting novel therapeutic agents (Ikunaka et al., 2002).
Chemical Properties and Reactivity
In Vitro Metabolism and Thermal Stability : Studies on the metabolism of synthetic cannabinoids provide insight into the metabolic pathways and thermal stability of complex organic compounds. This knowledge is valuable for understanding the behavior of cyclobutanol derivatives under physiological and environmental conditions (Franz et al., 2017).
Photocatalysis and Cycloaddition Reactions : The use of flavin derivatives in visible light photocatalysis for cyclobutane ring formation via [2+2] cycloaddition demonstrates the potential of employing innovative methods to manipulate the chemical structure of cyclobutanol derivatives for various applications, including material science and drug synthesis (Mojr et al., 2015).
properties
IUPAC Name |
1-[(5-chloro-2-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-3-4-10(13)7-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFOAKJTDBFWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



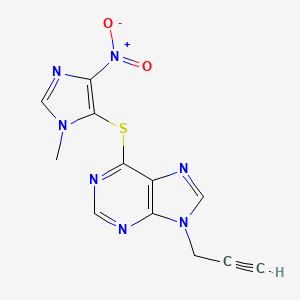
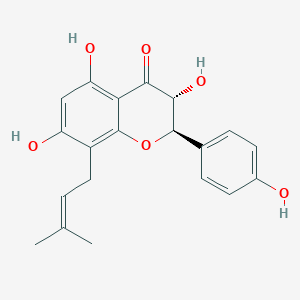
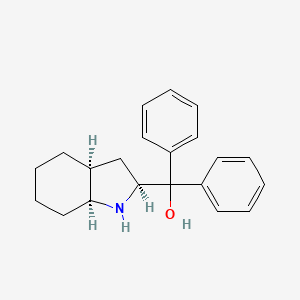
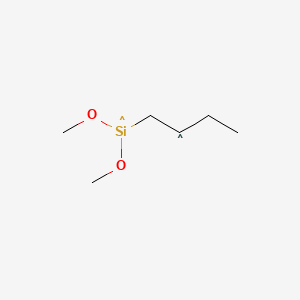


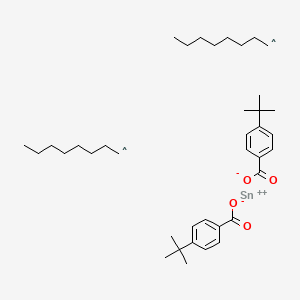


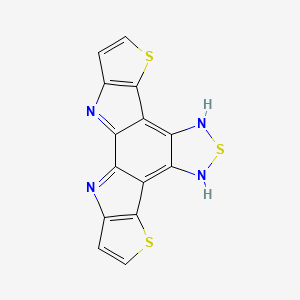
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)